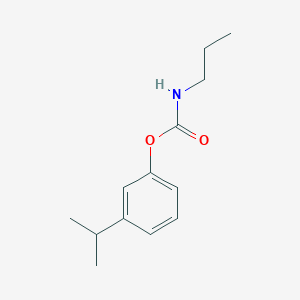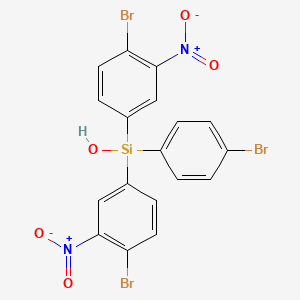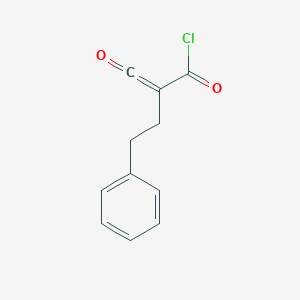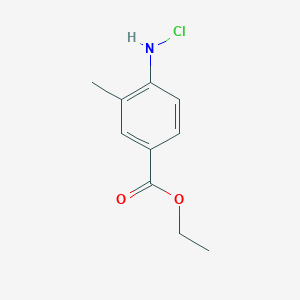![molecular formula C13H10N2O4S2 B14618835 1,1'-[(Dinitromethylene)disulfanediyl]dibenzene CAS No. 58174-58-6](/img/structure/B14618835.png)
1,1'-[(Dinitromethylene)disulfanediyl]dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(Dinitromethylene)disulfanediyl]dibenzene is an organic compound characterized by the presence of two benzene rings connected by a disulfanediyl group, with a dinitromethylene group attached. This compound is part of the broader class of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Dinitromethylene)disulfanediyl]dibenzene typically involves the reaction of benzene derivatives with sulfur-containing reagents under controlled conditions. One common method is the reaction of 1,1’-[disulfanediyl]dibenzene with dinitromethane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,1’-[(Dinitromethylene)disulfanediyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
科学研究应用
1,1’-[(Dinitromethylene)disulfanediyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1’-[(Dinitromethylene)disulfanediyl]dibenzene involves its interaction with molecular targets such as enzymes or receptors. The dinitromethylene group can participate in redox reactions, while the disulfanediyl group can form disulfide bonds with thiol-containing biomolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
- 1,1’-[Disulfanediyldi(4,1-phenylene)]diethanone
- 1,1’-[Disulfanediyldi(1S)-1,1-ethanediyl]dibenzene
Uniqueness
1,1’-[(Dinitromethylene)disulfanediyl]dibenzene is unique due to the presence of both dinitromethylene and disulfanediyl groups, which confer distinct chemical reactivity and potential biological activity compared to other benzene derivatives.
属性
CAS 编号 |
58174-58-6 |
|---|---|
分子式 |
C13H10N2O4S2 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
[dinitro(phenylsulfanyl)methyl]sulfanylbenzene |
InChI |
InChI=1S/C13H10N2O4S2/c16-14(17)13(15(18)19,20-11-7-3-1-4-8-11)21-12-9-5-2-6-10-12/h1-10H |
InChI 键 |
WYEGWJBGLZFTMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC([N+](=O)[O-])([N+](=O)[O-])SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methylidene}-1-methylimidazolidine](/img/structure/B14618758.png)

![1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14618792.png)






![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)


![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)

